Cas no 2172553-60-3 (5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde)

5-(3-Methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde is a specialized triazole derivative featuring a carbaldehyde functional group at the 4-position and branched alkyl substituents at the 1- and 5-positions. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, enabling further derivatization via the aldehyde group. The branched alkyl chains enhance lipophilicity, potentially improving solubility in nonpolar solvents or membrane permeability in biological applications. Its triazole core offers stability and compatibility with click chemistry, making it a valuable intermediate for constructing heterocyclic frameworks or targeted molecular probes. The compound’s well-defined structure ensures reproducibility in synthetic workflows.
5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde structure
2172553-60-3 structure
Product Name:5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2172553-60-3
MF:C12H21N3O
MW:223.31464266777
CID:5963284
PubChem ID:165602082
Update Time:2025-10-29

5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde
    • 2172553-60-3
    • EN300-1594767
    • Inchi: 1S/C12H21N3O/c1-9(2)5-6-12-11(8-16)13-14-15(12)7-10(3)4/h8-10H,5-7H2,1-4H3
    • InChI Key: HCOFAOFGNWIKPX-UHFFFAOYSA-N
    • SMILES: O=CC1=C(CCC(C)C)N(CC(C)C)N=N1

Computed Properties

  • Exact Mass: 223.168462302g/mol
  • Monoisotopic Mass: 223.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 47.8Ų

5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

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Additional information on 5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde

Recent Advances in the Study of 5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2172553-60-3)

The compound 5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2172553-60-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activity, and implications for drug development.

Recent studies have highlighted the efficient synthesis of 5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely utilized click chemistry approach. The compound's aldehyde functional group has been identified as a key moiety for further derivatization, enabling the creation of diverse analogs with enhanced pharmacological profiles. Researchers have reported yields exceeding 85% under optimized conditions, emphasizing the scalability of this synthetic route.

In vitro evaluations have demonstrated promising biological activities associated with this triazole derivative. Notably, it exhibits moderate inhibitory effects against several kinase targets implicated in inflammatory pathways, with IC50 values ranging from 10-50 μM. Molecular docking studies suggest that the compound's binding affinity is primarily mediated through hydrogen bonding interactions with key amino acid residues in the ATP-binding pockets of target kinases.

Further investigations into structure-activity relationships (SAR) have revealed that modifications at the aldehyde position significantly influence the compound's biological potency. A recent patent application (WO2023018765) discloses novel Schiff base derivatives of this compound showing improved metabolic stability and enhanced target selectivity. These findings position 2172553-60-3 as a valuable scaffold for developing new anti-inflammatory agents.

From a drug development perspective, preliminary ADMET studies indicate favorable pharmacokinetic properties, including good membrane permeability (Papp > 10 × 10^-6 cm/s in Caco-2 assays) and moderate plasma protein binding (65-75%). However, researchers note that the compound undergoes rapid hepatic metabolism via aldehyde oxidase, suggesting the need for prodrug strategies or structural modifications to improve its metabolic stability.

The current research landscape suggests multiple directions for future investigation. Several groups are exploring the compound's potential as a fragment in PROTAC (proteolysis targeting chimera) design, leveraging its ability to bind specific kinase targets. Additionally, its application in bioconjugation chemistry is being examined, particularly for the development of antibody-drug conjugates (ADCs) targeting tumor-associated antigens.

In conclusion, 5-(3-methylbutyl)-1-(2-methylpropyl)-1H-1,2,3-triazole-4-carbaldehyde represents a versatile chemical entity with significant potential in medicinal chemistry. The compound's synthetic accessibility, modifiable structure, and promising biological activity profile make it an attractive starting point for developing novel therapeutic agents. Continued research efforts are expected to yield more potent derivatives with optimized pharmacological properties in the coming years.

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